Licarbazepine-d4-1
Overview
Description
Licarbazepine-d4-1 is a deuterium-labeled derivative of licarbazepine, a voltage-gated sodium channel blocker known for its anticonvulsant and mood-stabilizing effects . This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of drugs due to the incorporation of stable heavy isotopes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Licarbazepine-d4-1 is synthesized by incorporating deuterium into licarbazepine. The process involves the deuteration of licarbazepine using deuterium gas or deuterated reagents under specific reaction conditions . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified using techniques such as chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Licarbazepine-d4-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form deuterated derivatives.
Substitution: The compound can undergo substitution reactions where deuterium atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically conducted under controlled temperature and pressure to ensure selectivity and yield .
Major Products
The major products formed from these reactions include deuterated oxides, reduced derivatives, and substituted compounds, which are used in further research and development .
Scientific Research Applications
Licarbazepine-d4-1 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a tracer in studying reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to understand the behavior of deuterated compounds in biological systems.
Medicine: Used in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new drugs and therapeutic agents.
Mechanism of Action
Licarbazepine-d4-1 exerts its effects by blocking voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials in neurons. By stabilizing the inactivated state of these channels, the compound prevents their return to the activated state, thereby inhibiting repetitive neuronal firing and exerting anticonvulsant and mood-stabilizing effects .
Comparison with Similar Compounds
Licarbazepine-d4-1 is similar to other compounds such as:
Carbamazepine: Another anticonvulsant that also blocks sodium channels but has a different metabolic profile.
Oxcarbazepine: A prodrug that is metabolized to licarbazepine, with fewer side effects compared to carbamazepine.
Eslicarbazepine acetate: A prodrug that is converted to eslicarbazepine, which is an active metabolite similar to licarbazepine
This compound is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies by allowing precise tracking and quantitation of the compound in biological systems .
Properties
IUPAC Name |
1,2,3,4-tetradeuterio-5-hydroxy-5,6-dihydrobenzo[b][1]benzazepine-11-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c16-15(19)17-12-7-3-1-5-10(12)9-14(18)11-6-2-4-8-13(11)17/h1-8,14,18H,9H2,(H2,16,19)/i2D,4D,6D,8D | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMPDWHIDQYTSHX-MNYIHESISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(CC3=CC=CC=C3N2C(=O)N)O)[2H])[2H] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50670095 | |
Record name | 10-Hydroxy(6,7,8,9-~2~H_4_)-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50670095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1188265-49-7 | |
Record name | 10-Hydroxy(6,7,8,9-~2~H_4_)-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50670095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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